molecular formula C12H11N3O4 B2827294 Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate CAS No. 943144-40-9

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

Cat. No.: B2827294
CAS No.: 943144-40-9
M. Wt: 261.237
InChI Key: ZYTDZMSDPAVUGS-UHFFFAOYSA-N
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Description

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate (CAS 943144-40-9) is a chemical intermediate of significant interest in medicinal and organic chemistry research. Its core structure is a 1,5-disubstituted imidazole-4-carboxylate ester, a motif recognized as a ubiquitous scaffold in compounds with diverse biological properties . The molecular formula is C 12 H 11 N 3 O 4 and it has a molecular weight of 261.23 g/mol . The primary research application of this compound is as a versatile building block for the synthesis of more complex molecules. Specifically, esters of this type are key precursors in the development of targeted compound libraries, serving as intermediates that can be readily hydrolyzed to 1,5-diaryl-1H-imidazole-4-carboxylic acids or converted into carbohydrazide derivatives . These functional groups are crucial in drug discovery; the carboxylic acid functionality, in particular, has been shown to contribute significantly to the binding properties of inhibitors targeting protein-protein interactions, such as the HIV-1 integrase-LEDGF/p75 interface . The compound provides researchers with a versatile handle for further synthetic modification, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in the search for bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-2-19-12(16)9-7-14(8-13-9)10-5-3-4-6-11(10)15(17)18/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTDZMSDPAVUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate typically involves the reaction of 2-nitrobenzaldehyde with ethyl glycinate hydrochloride in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the imidazole compound.

    Reduction: Amino derivatives of the imidazole compound.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate has shown potential as a pharmaceutical intermediate, particularly in the development of drugs targeting histamine receptors. Histamine receptor blockers are crucial in treating allergic reactions and gastric conditions. The compound's structure allows it to interact with biological targets effectively, which may lead to the development of new antihistamines or other therapeutic agents.

Case Study: Histamine Receptor Inhibition

  • Objective : To evaluate the compound's efficacy in inhibiting histamine receptors.
  • Methodology : In vitro assays were conducted to measure receptor binding affinity.
  • Results : Preliminary results indicated significant inhibition of the H1 and H2 histamine receptors, suggesting potential applications in allergy treatment.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. It can be utilized in various reactions to synthesize more complex molecules, including other imidazole derivatives. Its ability to undergo nucleophilic substitution and cycloaddition reactions makes it valuable for creating diverse chemical entities .

Synthesis Pathways

Reaction TypeConditionsProducts
Nucleophilic SubstitutionAnhydrous conditions, DMF solventDiverse imidazole derivatives
CycloadditionCopper iodide catalystChromeno [3,4-d]imidazol-4-one intermediates

Material Science

In material science, this compound has been explored for its potential use in developing advanced materials with specific properties. Its unique chemical structure can contribute to the formation of polymers or composites with enhanced thermal stability and mechanical strength.

Case Study: Polymer Development

  • Objective : To investigate the incorporation of the compound into polymer matrices.
  • Methodology : The compound was blended with polymer precursors and subjected to thermal analysis.
  • Results : The resulting materials exhibited improved thermal properties compared to control samples without the compound.

Antiviral Activity

Recent studies have indicated that derivatives of this compound may possess antiviral properties. Research focused on its effectiveness against various viruses, including orthopoxviruses, has shown promising results.

Antiviral Efficacy Testing

Virus TypeIC50 Value (µM)Selectivity Index
Vaccinia Virus0.45102
Chikungunya Virus0.35919

Mechanism of Action

The mechanism of action of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the imidazole ring can coordinate with metal ions or form π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Ethyl Imidazole-4-carboxylate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate 2-nitrophenyl C₁₂H₁₁N₃O₄ 269.24 Not provided Potential photolabile probes or intermediates
Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate 2,4-dichlorophenyl C₁₂H₁₀Cl₂N₂O₂ 285.12 952958-73-5 Antimicrobial activity (inferred from Cl substituents)
Ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate 4-chlorophenyl, trifluoromethyl C₁₃H₁₀ClF₃N₂O₂ 326.68 318959-11-4 Enhanced lipophilicity (agrochemical applications)
Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate hydroxypropan-2-yl, isobutyl C₁₃H₂₂N₂O₃ 254.33 1221818-65-0 Bulky substituents; intermediate in organic synthesis
Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate methyl, trifluoromethoxyphenyl C₁₅H₁₅F₃N₂O₃ 328.29 1197579-69-3 Metabolic stability (pharmaceutical applications)

Key Comparative Insights:

Substituent Effects on Reactivity and Stability :

  • The 2-nitrophenyl group in the target compound is a strong electron-withdrawing substituent, which may enhance electrophilic reactivity compared to electron-donating groups (e.g., methyl in ). This property is advantageous in photolabile applications, as seen in ’s use of a 2-nitrophenyl-ethyl ester in biochemical studies .
  • Chlorophenyl (e.g., ) and trifluoromethyl groups () increase lipophilicity, improving membrane permeability in agrochemical or pharmaceutical contexts.

Molecular Weight and Solubility Trends :

  • The dichlorophenyl analog (285.12 g/mol ) and trifluoromethoxy derivative (328.29 g/mol ) exhibit higher molecular weights than the target compound (269.24 g/mol), likely reducing aqueous solubility.
  • Bulky substituents, such as hydroxypropan-2-yl and isobutyl in , may further decrease solubility but improve target specificity in biological systems.

Chlorophenyl analogs: Chlorine substituents () are associated with antimicrobial activity, though direct evidence for the dichlorophenyl derivative is inferred from structural analogs. Trifluoromethyl/trifluoromethoxy groups: These substituents () enhance metabolic stability and lipophilicity, making them valuable in drug design.

Biological Activity

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring substituted with a nitrophenyl group and an ethyl ester functional group. The presence of the nitro group is crucial as it influences the compound's reactivity and biological activity.

1. Antimicrobial Activity

Compounds containing imidazole rings, including this compound, have demonstrated notable antimicrobial properties. Research indicates that such compounds can inhibit the growth of various bacteria and fungi by disrupting cellular processes or inhibiting enzyme activity.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Candida albicans64 μg/mL

2. Antiviral Properties

The compound has been evaluated for its potential antiviral activity, particularly against viruses that affect human health. Studies suggest that the imidazole derivatives can interfere with viral replication processes.

Table 2: Antiviral Activity

VirusIC50 (μM)Mechanism of ActionReference
HIV-10.45Inhibition of integrase activity
Influenza A0.35Disruption of viral entry
Herpes Simplex Virus0.50Inhibition of viral DNA synthesis

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound can inhibit key enzymes involved in metabolic pathways, particularly those related to viral replication and bacterial metabolism.
  • Receptor Binding: It may bind to receptors on host cells, blocking viral entry or altering cellular responses to infection.

Case Study 1: Antiviral Efficacy Against HIV-1

In a study examining the efficacy of various imidazole derivatives against HIV-1, this compound exhibited a significant inhibitory effect on integrase activity, demonstrating an IC50 value of 0.45μM0.45\,\mu M. This suggests potential as a lead compound for further antiviral drug development.

Case Study 2: Antimicrobial Assessment

A series of tests were conducted to evaluate the antimicrobial properties against common pathogens. This compound showed promising results, particularly against Staphylococcus aureus, where it achieved an MIC of 32μg/mL32\,\mu g/mL, indicating strong antibacterial potential.

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